molecular formula C16H16N4O4 B6474843 4-{[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide CAS No. 2640970-55-2

4-{[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide

Cat. No.: B6474843
CAS No.: 2640970-55-2
M. Wt: 328.32 g/mol
InChI Key: GJMURMCBHHNKIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridine-2-carboxamide core linked via an ether bond to an azetidine ring, which is further functionalized with a 2-methoxypyridine-3-carbonyl group. Key structural attributes include:

  • Pyridine rings: Positioned at both ends of the molecule, with a carboxamide (CONH₂) at position 2 of the first pyridine and a methoxy (OCH₃) group at position 2 of the second pyridine.
  • Azetidine bridge: A four-membered nitrogen-containing ring that confers conformational rigidity.
  • Ether and carbonyl linkages: These groups influence solubility, hydrogen-bonding capacity, and electronic properties.

Properties

IUPAC Name

4-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]oxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4/c1-23-15-12(3-2-5-19-15)16(22)20-8-11(9-20)24-10-4-6-18-13(7-10)14(17)21/h2-7,11H,8-9H2,1H3,(H2,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMURMCBHHNKIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CC(C2)OC3=CC(=NC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide , with a molecular formula of C16H16N4O4C_{16}H_{16}N_{4}O_{4}, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The structural representation of the compound is as follows:

IUPAC Name 4[1(2methoxypyridine3carbonyl)azetidin3yl]oxypyridine2carboxamide\text{IUPAC Name }4-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]oxypyridine-2-carboxamide

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, particularly in the context of cancer treatment and enzyme inhibition. Its design incorporates elements that are known to interact with biological targets effectively.

1. Cytotoxicity

Studies have shown that derivatives similar to this compound can exhibit moderate to significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structural motifs have been evaluated for their effects on A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines.

Table 1: Cytotoxicity Data of Related Compounds

Compound IDCell LineIC50 (μM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

These findings suggest that modifications in the structure can significantly influence the cytotoxic potential of related compounds, hinting at the possible efficacy of This compound as a therapeutic agent.

The mechanism through which this compound exerts its biological effects may involve:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit c-Met kinase, a critical target in cancer therapy.
  • Induction of Apoptosis : Studies indicate that certain derivatives can induce apoptosis in cancer cells, contributing to their cytotoxic effects.

Table 2: Mechanism Insights from Related Studies

MechanismDescription
Kinase InhibitionInhibits c-Met kinase activity
Apoptosis InductionInduces late apoptosis in treated cells

3. Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that specific functional groups significantly impact the biological activity of these compounds:

  • The presence of a methoxy group on the pyridine ring enhances solubility and potentially increases bioavailability.
  • The azetidine moiety contributes to the overall binding affinity towards biological targets.

Case Studies

A notable case study involved the synthesis and evaluation of a series of related compounds that demonstrated promising activity against various cancer cell lines. These studies utilized methods such as MTT assays to evaluate cell viability post-treatment, confirming the relevance of structural modifications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to analogs from the Catalog of Pyridine Compounds (2017) and related derivatives .

Structural Analogues from Pyridine Catalogs

Table 1: Key Structural Features of Comparable Compounds
Compound Name Core Structure Substituents/Functional Groups Molecular Formula (Example) Source
4-{[1-(2-Methoxypyridine-3-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide Pyridine-azetidine-pyridine Methoxy, carboxamide, carbonyl C₂₁H₁₉N₃O₅ (hypothetical) Target
3-(5-Aminopyridin-2-yl)azetidine-1-carboxylate Azetidine-pyridine Amino, carboxylate C₉H₁₁N₃O₂
2-Methoxy-3-pivalamidoisonicotinic acid Pyridine Methoxy, pivalamido, carboxylic acid C₁₃H₁₈N₂O₄
2-Chloro-4-iodo-3-(trimethylsilyl)pyridine Pyridine Chloro, iodo, trimethylsilyl C₉H₁₂ClINSi
Key Observations:

Azetidine-Pyridine Linkage: The target compound and 3-(5-aminopyridin-2-yl)azetidine-1-carboxylate share an azetidine-pyridine backbone. However, the latter lacks the methoxy and carboxamide groups, instead featuring a carboxylate and amino group. This difference may reduce the target compound’s polarity compared to the carboxylate analog.

Methoxy and Carboxamide Functionalization :

  • The methoxy group in the target compound is analogous to 2-methoxy-3-pivalamidoisonicotinic acid , but the latter’s bulkier pivalamido substituent (tert-butyl amide) may hinder membrane permeability compared to the target’s carboxamide.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.